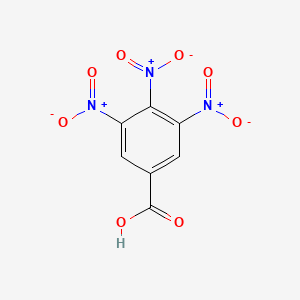![molecular formula C12H22O2 B14360177 1,1-Bis[(2-methylprop-2-en-1-yl)oxy]butane CAS No. 93430-27-4](/img/structure/B14360177.png)
1,1-Bis[(2-methylprop-2-en-1-yl)oxy]butane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Bis[(2-methylprop-2-en-1-yl)oxy]butane is an organic compound with the molecular formula C12H22O2 It is characterized by the presence of two 2-methylprop-2-en-1-yl groups attached to a butane backbone through ether linkages
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Bis[(2-methylprop-2-en-1-yl)oxy]butane typically involves the reaction of butane-1,1-diol with 2-methylprop-2-en-1-ol in the presence of an acid catalyst. The reaction proceeds through the formation of ether linkages between the hydroxyl groups of the diol and the alcohol.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, where the reactants are fed into a reactor containing the acid catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 1,1-Bis[(2-methylprop-2-en-1-yl)oxy]butane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ether linkages to alcohol groups.
Substitution: The ether groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require strong acids or bases as catalysts.
Major Products Formed:
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Alcohols.
Substitution: Various substituted ethers depending on the reagents used.
Aplicaciones Científicas De Investigación
1,1-Bis[(2-methylprop-2-en-1-yl)oxy]butane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of polymers and resins due to its reactive ether groups.
Mecanismo De Acción
The mechanism of action of 1,1-Bis[(2-methylprop-2-en-1-yl)oxy]butane involves its interaction with molecular targets through its ether linkages. These linkages can undergo cleavage and form new bonds with other molecules, facilitating various chemical reactions. The pathways involved include nucleophilic substitution and electrophilic addition reactions.
Comparación Con Compuestos Similares
- 2-[(2-methylprop-2-en-1-yl)oxy]benzoic acid
- 1,2-Benzenedicarboxylic acid, bis(2-methylpropyl) ester
- 1-Chloro-4-(2-methyl-2-propen-1-yl)benzene
Comparison: 1,1-Bis[(2-methylprop-2-en-1-yl)oxy]butane is unique due to its symmetrical structure and the presence of two reactive ether groups. This makes it more versatile in chemical reactions compared to similar compounds that may have only one reactive group or different functional groups.
Propiedades
Número CAS |
93430-27-4 |
|---|---|
Fórmula molecular |
C12H22O2 |
Peso molecular |
198.30 g/mol |
Nombre IUPAC |
1,1-bis(2-methylprop-2-enoxy)butane |
InChI |
InChI=1S/C12H22O2/c1-6-7-12(13-8-10(2)3)14-9-11(4)5/h12H,2,4,6-9H2,1,3,5H3 |
Clave InChI |
DABDSSPUWKQFTC-UHFFFAOYSA-N |
SMILES canónico |
CCCC(OCC(=C)C)OCC(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


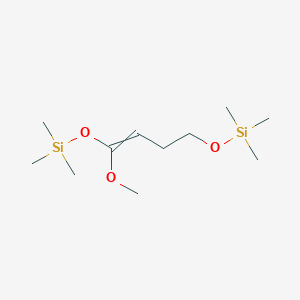
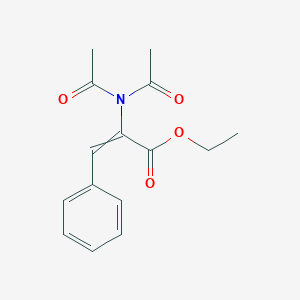
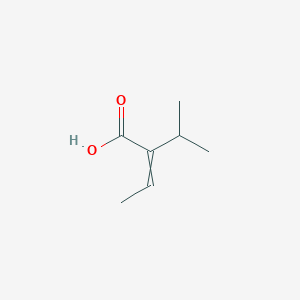
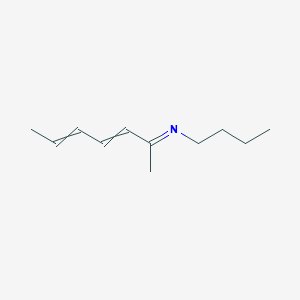
![4-Methoxyphenyl 4-[(7-bromoheptanoyl)oxy]benzoate](/img/structure/B14360119.png)
![N-[2-(3,4-Dimethoxyphenyl)-2-fluoroethyl]-N-methylacetamide](/img/structure/B14360124.png)
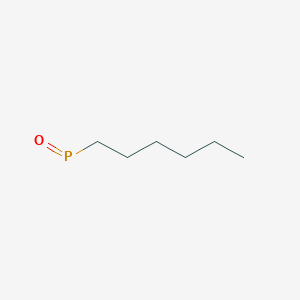
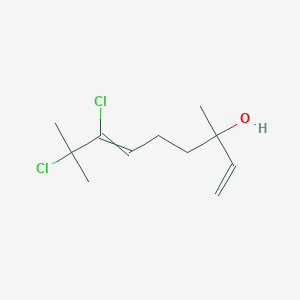
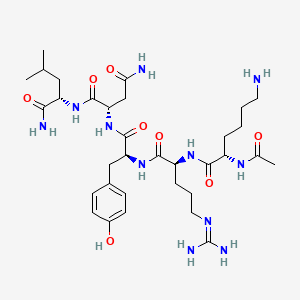

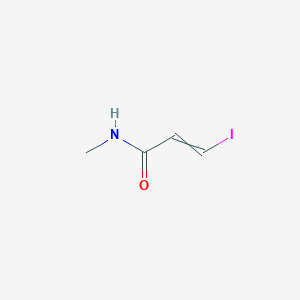
![N-(2-Chlorophenyl)-4-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14360167.png)
![1-[2-Methyl-6-(octadecylcarbamoylamino)phenyl]-3-octadecylurea](/img/structure/B14360169.png)
